molecular formula C9H13ClFNO B12505799 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride CAS No. 64230-77-9

2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride

Cat. No.: B12505799
CAS No.: 64230-77-9
M. Wt: 205.66 g/mol
InChI Key: HVQQUXYBPZLBQF-UHFFFAOYSA-N
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Description

2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride is a chemical compound that features an amino group, a fluorophenyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride typically involves the reaction of m-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the conversion of the amine to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(p-fluorophenyl)-1-propanol hydrochloride
  • 2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride
  • 2-Amino-3-(m-chlorophenyl)-1-propanol hydrochloride

Uniqueness

2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can influence the compound’s chemical reactivity and biological activity, making it distinct from its ortho- and para-substituted counterparts.

Properties

CAS No.

64230-77-9

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H

InChI Key

HVQQUXYBPZLBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CO)N.Cl

Origin of Product

United States

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